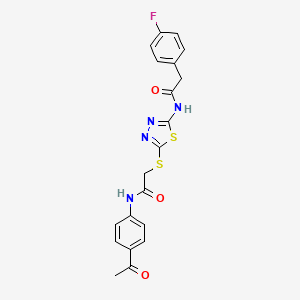

![molecular formula C18H17N3O6S B2414829 [6-[(4-甲基-1,2,4-三唑-3-基)硫代甲基]-4-氧代吡喃-3-基] 3,5-二甲氧基苯甲酸酯 CAS No. 896312-41-7](/img/structure/B2414829.png)

[6-[(4-甲基-1,2,4-三唑-3-基)硫代甲基]-4-氧代吡喃-3-基] 3,5-二甲氧基苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

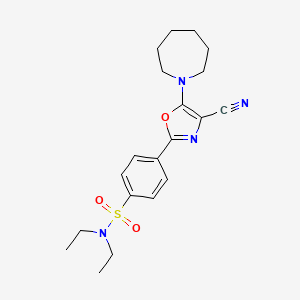

The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms. The compound also has a benzoate group, which is derived from benzoic acid and is often used in organic synthesis .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as NMR spectroscopy and X-ray diffraction .

Chemical Reactions Analysis

The 1,2,4-triazole ring is known to participate in various chemical reactions. For example, it can act as a ligand in coordination chemistry, binding to a central metal atom to form a coordination complex .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the 1,2,4-triazole ring can contribute to the compound’s polarity and potentially its solubility in water .

科学研究应用

- Anticonvulsant Activity : Certain 1,2,3-triazole derivatives exhibit anticonvulsant properties, making them potential candidates for treating epilepsy and related disorders .

- Antibiotics : Medicinal compounds containing a 1,2,3-triazole core, such as the broad-spectrum cephalosporin antibiotic cefatrizine and the β-lactam antibiotic tazobactam, have been developed .

Organic Synthesis and Click Chemistry

The 1,2,3-triazole motif is versatile in organic synthesis. Key methodologies include:

- Huisgen 1,3-Dipolar Cycloaddition : This classic reaction allows the construction of 1,2,3-triazoles by combining azides and alkynes .

- Metal-Catalyzed 1,3-Dipolar Cycloaddition : Transition metal catalysts facilitate the formation of triazoles from azides and alkynes .

- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : A copper-free click chemistry approach that enables bioconjugation and labeling .

Supramolecular Chemistry and Materials Science

The 1,2,3-triazole’s unique properties find applications in these areas:

- Supramolecular Assemblies : Triazole-containing compounds participate in host-guest interactions, self-assembly, and molecular recognition .

- Materials for Optoelectronics : Triazoles contribute to the design of materials with nonlinear optical properties, such as fluorescence and photoluminescence .

Chemical Biology and Bioconjugation

The compound’s bioconjugation potential and biological relevance:

- Bioorthogonal Labeling : 1,2,3-triazoles serve as bioorthogonal handles for labeling biomolecules in living systems .

- Fluorescent Imaging : Triazole-based probes enable visualization of cellular processes and molecular targets .

Polymer Chemistry

While not directly related to our compound, 1,2,3-triazoles play a role in polymer science, including the design of functional polymers and materials.

Ali, A. A. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. In Azoles - Synthesis, Properties, Applications and Perspectives (pp. 1–20). IntechOpen. DOI: 10.5772/intechopen.92692 DFT study details: Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazolo [3,4-b][1,3,4]thiadiazole derivatives

未来方向

属性

IUPAC Name |

[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O6S/c1-21-10-19-20-18(21)28-9-14-7-15(22)16(8-26-14)27-17(23)11-4-12(24-2)6-13(5-11)25-3/h4-8,10H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVWTSPAUZLFAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethoxybenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Pyrrolidin-1-yl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2414747.png)

![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2414758.png)

![(2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B2414759.png)

![3-{2-[(Methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2414760.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide](/img/structure/B2414761.png)

![(2Z)-6-[(2-methylprop-2-en-1-yl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2414764.png)

![Methyl 2-amino-2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2414768.png)